2-(furan-2-amido)-N-(pyridin-3-yl)-1,3-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(furan-2-carbonylamino)-N-pyridin-3-yl-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4/c19-12(16-9-3-1-5-15-7-9)10-8-22-14(17-10)18-13(20)11-4-2-6-21-11/h1-8H,(H,16,19)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSJPGGXGGNLSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for the Oxazole Core
The 1,3-oxazole ring serves as the central scaffold for this compound. Two primary strategies dominate its synthesis:
Robinson-Gabriel Cyclization
The Robinson-Gabriel method involves cyclodehydration of α-acylaminoketones using agents like phosphoryl chloride (POCl₃) or sulfuric acid. For example, 2-amino-4-carboxyoxazole intermediates can be prepared by reacting ethyl 2-(furan-2-carboxamido)acetoacetate with concentrated HCl, followed by cyclization at 80–100°C. This route typically yields the oxazole core in 60–75% efficiency, though side products like imidazolones may form under excessive heating.
Cornforth Reaction
Functionalization of the Oxazole Ring
Introduction of the Furan-2-amido Group
Post-cyclization acylation is achieved via two pathways:
Acyl Chloride Coupling
Treating 2-amino-1,3-oxazole-4-carboxylic acid with furan-2-carbonyl chloride in anhydrous dichloromethane (DCM) and triethylamine (TEA) at 0°C yields the furan-2-amido derivative. This method, adapted from pyridine-dicarboxamide syntheses, provides 85–90% conversion but necessitates rigorous moisture exclusion.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), the furan-2-carboxylic acid directly couples to the oxazole’s amine group. While milder than acyl chloride methods, this approach requires extended reaction times (24–48 hours) and yields 70–78% product.
Formation of the N-(Pyridin-3-yl)carboxamide
The 4-carboxamide group is introduced through:
Acid Chloride Aminolysis
Activating the 4-carboxylic acid moiety with thionyl chloride (SOCl₂) forms the corresponding acyl chloride, which reacts with pyridin-3-amine in tetrahydrofuran (THF) at room temperature. This method achieves 80–88% yields but risks over-chlorination without strict stoichiometric control.
In Situ Activation with HATU
Modern protocols favor using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent, enabling reactions under neutral conditions with 90–95% efficiency. A representative procedure involves dissolving 1,3-oxazole-4-carboxylic acid and pyridin-3-amine in DMF, adding HATU and N,N-diisopropylethylamine (DIPEA), and stirring for 12 hours.
Optimization of Reaction Conditions
Characterization and Analytical Data
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Robinson-Gabriel + EDCl | 78 | 95 | 36 h | Minimal side products |
| Cornforth + HATU | 92 | 98 | 12 h | One-pot synthesis |
| Acyl chloride + DMAP | 88 | 97 | 8 h | Scalability for bulk production |
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-amido)-N-(pyridin-3-yl)-1,3-oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group in the pyridine ring can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
Structure and Composition
- Chemical Formula: C14H10N4O4
- Molecular Weight: 298.2536 g/mol
- CAS Number: 1286707-19-4
The compound features a furan ring, an oxazole moiety, and a pyridine group, which contribute to its unique biological activities.
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds containing oxazole and furan derivatives. The structure of 2-(furan-2-amido)-N-(pyridin-3-yl)-1,3-oxazole-4-carboxamide suggests potential activity against various cancer cell lines. For instance, compounds with similar structures have shown significant antiproliferative effects on human tumor cell lines, indicating that this compound may also possess similar properties .
Antimicrobial Properties
The presence of both furan and oxazole rings is known to enhance antimicrobial activity. Research has demonstrated that derivatives of furan exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria. The incorporation of the pyridine group may further enhance this activity by improving solubility and bioavailability .
Anti-inflammatory Effects
Compounds containing furan and oxazole moieties have been reported to exhibit anti-inflammatory properties. For instance, derivatives have been shown to inhibit pro-inflammatory mediators in various models of inflammation. The dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways by similar compounds suggests that This compound could also be effective in managing inflammatory conditions .
Study 1: Anticancer Evaluation
In a study evaluating the anticancer effects of oxazole derivatives, compounds similar to This compound were tested against several human cancer cell lines. Results indicated significant cytotoxicity at low micromolar concentrations, suggesting a promising therapeutic potential for further development .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of furan-containing compounds. The study demonstrated that derivatives exhibited potent activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The structural modifications leading to enhanced activity were analyzed, providing insights into the design of new antimicrobial agents based on this compound .
Study 3: Anti-inflammatory Mechanisms
Research into the anti-inflammatory mechanisms of furan and oxazole derivatives revealed that these compounds can modulate inflammatory pathways effectively. A specific study highlighted how these derivatives suppressed cytokine production in macrophage models, indicating their potential for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-(furan-2-amido)-N-(pyridin-3-yl)-1,3-oxazole-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 summarizes key differences among oxazole-carboxamide derivatives:
Key Observations :
- Molecular Weight : The target compound has a lower molecular weight (284.25 g/mol) compared to Vamifeport (408.42 g/mol), likely due to the absence of bulky benzimidazole and fluoropyridine groups.
- Solubility : The pyridin-3-yl group in the target compound may enhance aqueous solubility relative to Vamifeport’s fluoropyridinyl-methyl substituent.
- Bioactivity : Vamifeport’s benzimidazole moiety is critical for ferroportin inhibition, a feature absent in the target compound .
Mechanistic and Therapeutic Insights
- Vamifeport : Competes with hepcidin to bind ferroportin, reducing cellular iron efflux. Preclinical studies show efficacy in treating iron-overload disorders like beta-thalassemia .
- Sulfonamide Analog () : Replacing the pyridin-3-yl group with a methanesulfonamidophenyl moiety increases molecular weight and introduces sulfonamide functionality, which may alter target selectivity .
Biological Activity
The compound 2-(furan-2-amido)-N-(pyridin-3-yl)-1,3-oxazole-4-carboxamide is a heterocyclic compound that integrates furan and oxazole moieties with a pyridine substituent. This structural configuration suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing furan and oxazole rings often exhibit significant antimicrobial properties. For instance, derivatives of furan have been reported to show activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that analogues of furan derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 4.69 to 22.9 µM against various bacterial strains including Bacillus subtilis and Staphylococcus aureus .
| Compound | MIC (µM) | Bacterial Strains |
|---|---|---|
| Furan Derivative 1 | 4.69 | Bacillus subtilis |
| Furan Derivative 2 | 5.64 | Staphylococcus aureus |
| Furan Derivative 3 | 8.33 | Escherichia coli |
Anticancer Activity
The anticancer potential of compounds like this compound has been explored through various in vitro studies. For example, a related compound was shown to induce apoptosis in cancer cell lines by increasing p53 expression levels and activating caspase pathways . The antiproliferative effects were evaluated across several human tumor cell lines, with some derivatives exhibiting IC50 values in the micromolar range.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.65 |
| Compound B | HeLa | 2.41 |
These findings suggest that modifications in the chemical structure can enhance anticancer activity, pointing towards the need for further structural optimization.
Anti-inflammatory Activity
The anti-inflammatory properties of furan derivatives have also been documented. For instance, compounds similar to this compound have been identified as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in inflammatory pathways . Such dual inhibition could provide therapeutic benefits in treating inflammatory diseases.
Case Studies
- Study on Antimicrobial Efficacy : A systematic evaluation of various furan derivatives revealed that certain modifications led to enhanced antibacterial activity against resistant strains of bacteria, indicating the potential for developing new antibiotics from this class of compounds .
- Anticancer Mechanism Exploration : Research involving the compound's effect on MCF-7 breast cancer cells showed significant induction of apoptosis through caspase activation, highlighting its potential as a chemotherapeutic agent .
Q & A
Q. Optimization Parameters :
- Reagent Ratios : Excess pyridinemethanol or furan derivatives improve substitution efficiency.
- Catalysts : Acidic/basic conditions must be tailored to avoid side reactions (e.g., over-reduction or hydrolysis).
- Purification : Column chromatography or recrystallization ensures >95% purity for downstream applications .
What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Basic Research Question
Key techniques include:
- 1H/13C NMR : Assign peaks for furan (δ 6.4–7.5 ppm), oxazole (δ 8.1–8.3 ppm), and pyridine protons (δ 8.5–9.7 ppm). Amide NH protons typically appear at δ 9.7–10.2 ppm .
- IR Spectroscopy : Confirm amide C=O (1660–1680 cm⁻¹) and oxazole C=N (1540–1560 cm⁻¹) stretches .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 290–300 [M+H]+) validate the molecular weight .
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>98%) .
How can researchers address discrepancies in biological activity data across different assay conditions?
Advanced Research Question
Conflicting data may arise from:
Q. Resolution Strategies :
- Orthogonal Assays : Combine enzymatic inhibition (e.g., kinase assays) with cellular viability tests (MTT assays).
- Dose-Response Curves : Calculate IC50 values in triplicate to confirm reproducibility .
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase activity) to validate assay conditions .
What computational modeling approaches are suitable for predicting the target binding modes of this compound?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets (e.g., pyridine π-stacking with Phe residues) .
- Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å) .
- QSAR Modeling : Correlate substituent effects (e.g., furan vs. thiophene) with bioactivity to guide analog design .
How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Advanced Research Question
Key Modifications :
Q. Experimental Workflow :
Analog Synthesis : Prepare 10–20 derivatives via parallel synthesis .
Bioactivity Screening : Test against primary (e.g., kinase panel) and secondary targets (e.g., antimicrobial assays) .
ADME Profiling : Assess solubility (LogP <3), plasma stability, and CYP450 inhibition to prioritize leads .
What are the key challenges in scaling up the synthesis while maintaining purity?
Advanced Research Question
Challenges :
- Intermediate Stability : Nitro intermediates may degrade under prolonged storage; use cold (4°C) and inert conditions .
- Purification at Scale : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
